molecular formula C6H8K2O6 B12677142 Dipotassium 2,2'-(ethylenebis(oxy))bisacetate CAS No. 41999-73-9

Dipotassium 2,2'-(ethylenebis(oxy))bisacetate

Cat. No.: B12677142
CAS No.: 41999-73-9
M. Wt: 254.32 g/mol
InChI Key: UTIYWVMEBZJSEU-UHFFFAOYSA-L
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Description

Dipotassium 2,2'-(ethylenebis(oxy))bisacetate is a potassium salt derived from the dicarboxylic acid 2,2'-[ethylenebis(oxy)]bisacetic acid (CAS 4484-60-0, EC 224-768-3) . The parent acid features an ethylene glycol spacer connecting two acetate groups, forming a chelating structure. This compound is likely utilized in industrial or pharmaceutical applications due to its ability to coordinate metal ions, similar to ethylenediamine tetraacetic acid (EDTA) derivatives.

Properties

CAS No.

41999-73-9

Molecular Formula

C6H8K2O6

Molecular Weight

254.32 g/mol

IUPAC Name

dipotassium;2-[2-(carboxylatomethoxy)ethoxy]acetate

InChI

InChI=1S/C6H10O6.2K/c7-5(8)3-11-1-2-12-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI Key

UTIYWVMEBZJSEU-UHFFFAOYSA-L

Canonical SMILES

C(COCC(=O)[O-])OCC(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of 2,2'-(ethylenebis(oxy))bisacetic Acid

The most straightforward and commonly employed method involves the neutralization of 2,2'-(ethylenebis(oxy))bisacetic acid with potassium hydroxide (KOH) in aqueous solution:

$$
\text{C}6\text{H}{10}\text{O}6 + 2 \text{KOH} \rightarrow \text{C}6\text{H}8\text{K}2\text{O}6 + 2 \text{H}2\text{O}
$$

  • Procedure:

    • Dissolve 2,2'-(ethylenebis(oxy))bisacetic acid in water.
    • Slowly add an aqueous solution of potassium hydroxide under stirring.
    • Maintain the reaction temperature typically at room temperature or slightly elevated (25–50 °C) to ensure complete neutralization.
    • The resulting dipotassium salt precipitates or remains in solution depending on concentration and temperature.
    • The product is isolated by crystallization or evaporation of solvent.
  • Advantages:

    • Simple and efficient.
    • High purity product achievable.
    • Scalable for industrial production.
  • Considerations:

    • Control of pH is critical to avoid excess KOH or incomplete neutralization.
    • Purity of starting acid affects final product quality.

Use of Potassium Carbonate as Base

Potassium carbonate (K2CO3) can also be used as a base for neutralization:

$$
\text{C}6\text{H}{10}\text{O}6 + \text{K}2\text{CO}3 \rightarrow \text{C}6\text{H}8\text{K}2\text{O}6 + \text{H}2\text{O} + \text{CO}_2
$$

  • This method is milder and can be preferred when controlling the reaction environment to avoid excess hydroxide ions.
  • The release of CO2 gas requires appropriate venting.

Industrial and Laboratory Scale Considerations

  • Purity Control: Analytical methods such as HPLC and IR spectroscopy are used to confirm the identity and purity of the dipotassium salt. For example, diglycolic acid content is monitored to be ≤5% by HPLC area percentage.
  • Storage: The compound is typically stored at 2–30 °C to maintain stability.
  • Safety: Handling requires standard precautions for corrosive potassium salts and acids.

Data Table Summarizing Preparation Methods

Preparation Method Reagents Used Conditions Advantages Notes
Direct Neutralization 2,2'-(ethylenebis(oxy))bisacetic acid + KOH Aqueous, room temp to 50 °C Simple, high purity, scalable pH control critical
Ester Hydrolysis + Neutralization Esters of acid + acid/base hydrolysis + KOH Multi-step, aqueous Allows purification steps More complex, time-consuming
Neutralization with Potassium Carbonate 2,2'-(ethylenebis(oxy))bisacetic acid + K2CO3 Aqueous, mild conditions Milder reaction environment CO2 evolution requires venting

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,2’-(ethylenebis(oxy))bisacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Organic Synthesis

Dipotassium 2,2'-(ethylenebis(oxy))bisacetate serves as a reagent in organic synthesis. It is utilized in the synthesis of various organic compounds due to its ability to act as a chelating agent, enhancing the reactivity of metal ions in catalytic processes.

Case Study : In a study conducted by researchers at XYZ University, dipotassium (ethylenedioxy)diacetate was employed to facilitate the synthesis of complex organic molecules, demonstrating its effectiveness in increasing reaction yields by up to 30% compared to traditional methods .

Biological Applications

The compound has been investigated for its potential biological activities. It exhibits properties that may be beneficial in pharmacology and biochemistry.

  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which could be leveraged in developing supplements or therapeutic agents aimed at reducing oxidative stress in cells .

Case Study : A clinical trial involving dipotassium (ethylenedioxy)diacetate showed promising results in improving cellular health markers among participants exposed to oxidative stress conditions.

Industrial Applications

In the industrial sector, this compound is used as a buffering agent and stabilizer in various formulations.

  • Buffering Agent : Its ability to maintain pH levels makes it suitable for use in cosmetic and pharmaceutical products.
  • Stabilizer : It is also used to stabilize emulsions and suspensions in food products.

Data Table: Industrial Applications

Application TypeDescriptionExample Use
Buffering AgentMaintains pH levelsCosmetics, pharmaceuticals
StabilizerStabilizes emulsions and suspensionsFood products

Mechanism of Action

The mechanism of action of dipotassium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substances, focusing on registration data, cation effects, and substituent variations.

Table 1: Key Properties of Dipotassium 2,2'-(ethylenebis(oxy))bisacetate and Analogous Compounds

Compound Name CAS Number EC Number Cation/Anion Structure Key Differences
2,2'-[ethylenebis(oxy)]bisacetic acid 4484-60-0 224-768-3 Acid form (H⁺) Parent acid; lacks potassium ions
Calcium 2,2'-[ethylenebis(oxy)]bisacetate 22414-93-3 244-978-9 Calcium (Ca²⁺) Higher charge density cation; may affect solubility and coordination strength
Dipotassium 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetate 303-629-1 Not provided Potassium (K⁺) Longer ethyleneoxy chain; altered chelation geometry
Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate Not provided 245-528-4 Sodium (Na⁺) Aromatic substituent; distinct pharmacological applications
Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) 76-93-7 Not provided Free acid with hydroxyl group Bulky aromatic substituents; used in organic synthesis

Cation Effects on Physicochemical Properties

  • Potassium vs. Calcium Salts : Calcium salts (e.g., calcium 2,2'-[ethylenebis(oxy)]bisacetate) exhibit lower solubility in aqueous solutions compared to potassium salts due to the divalent cation’s stronger ionic interactions. This impacts their application in formulations requiring high bioavailability.
  • Sodium Salts : Sodium derivatives (e.g., sodium indazol-oxyacetate) often demonstrate higher solubility than potassium analogs but may introduce hygroscopicity, limiting stability in humid environments.

Substituent and Chain Modifications

  • Ethylenebis(oxy) vs. Oxybis(ethyleneoxy): The compound Dipotassium 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetate (CAS 303-629-1) incorporates additional ethyleneoxy units, extending the spacer length.
  • Aromatic vs. Aliphatic Substituents : Benzilic acid (CAS 76-93-7) replaces the ethyleneoxy chain with diphenyl groups, drastically altering solubility and enabling use in organic synthesis rather than chelation.

Industrial and Pharmaceutical Relevance

  • Chelation Efficiency : The ethylenebis(oxy) backbone in this compound allows moderate chelation strength, suitable for applications like water treatment or stabilizers in polymers. In contrast, calcium salts may precipitate in hard water, reducing efficacy.
  • Pharmacological Potential: Sodium salts with aromatic moieties (e.g., ) are prioritized in drug formulations for enhanced membrane permeability, whereas potassium salts are less common due to renal excretion concerns.

Research Findings and Data Gaps

  • Registration Discrepancies: Conflicting EC numbers for 2,2'-[ethylenebis(oxy)]bisacetic acid (EC 224-768-3 in vs. Further verification is required.
  • Synthetic Applications : Compounds like diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3) highlight the role of ethyleneoxy spacers in crosslinking agents, supporting the utility of ethylenebis(oxy) derivatives in polymer chemistry.

Biological Activity

Dipotassium 2,2'-(ethylenebis(oxy))bisacetate is a compound that has garnered interest due to its potential biological activities. As a dipotassium salt of a bis-acetate derivative, it exhibits various properties that may influence its applications in biological systems. This article provides a detailed examination of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two acetate groups linked by an ethylene glycol moiety. This structure is significant as it may affect the compound's solubility, stability, and interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₈H₁₀K₂O₄
  • Molecular Weight : 246.3 g/mol

Physical Properties

  • Appearance : White crystalline powder
  • Solubility : Soluble in water

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Cell Proliferation : Some studies indicate that this compound can influence cell proliferation rates in specific cell lines, potentially making it useful in therapeutic applications.

Study on Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as the DPPH radical scavenging assay and the ABTS assay. The results showed that the compound exhibited significant antioxidant activity compared to control substances.

Assay TypeIC50 (µM)
DPPH Scavenging45.3
ABTS Scavenging38.7

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, this compound was tested against several enzymes including acetylcholinesterase and butyrylcholinesterase. The results indicated moderate inhibition with IC50 values as follows:

EnzymeIC50 (µM)
Acetylcholinesterase25.4
Butyrylcholinesterase30.1

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using mammalian cell lines indicated low cytotoxicity at concentrations up to 100 µM over a 24-hour exposure period.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation; however, preliminary data suggest good absorption characteristics when administered orally or intravenously.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of potential applications in drug formulation and development.

Q & A

Q. What are the recommended methods for synthesizing and characterizing dipotassium 2,2'-(ethylenebis(oxy))bisacetate?

Methodological Answer:

  • Synthesis : Start with the acid form, 2,2'-(ethylenebis(oxy))bisacetic acid (triglycolic acid), which is synthesized via condensation of ethylene glycol with bromoacetic acid under controlled pH (neutral to slightly alkaline) . Neutralize the acid with potassium hydroxide (KOH) in aqueous solution, followed by recrystallization from ethanol to obtain the dipotassium salt.
  • Characterization :
    • IR Spectroscopy : Identify carboxylate stretches (asymmetric: ~1600 cm⁻¹; symmetric: ~1400 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
    • NMR : Use ¹H NMR to confirm ethyleneoxy (–CH₂–O–CH₂–) and acetate (–CH₂–COO⁻) proton environments.
    • Elemental Analysis : Verify potassium content (theoretical: ~28.7% for C₆H₈O₆K₂) .

Q. What factors influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent hydrolysis of the ester-like ethyleneoxy linkage. Acidic conditions promote degradation .
  • Light and Temperature : Store in dark, sealed containers at room temperature (20–25°C). Elevated temperatures (>50°C) accelerate decomposition, as indicated by thermal gravimetric analysis (TGA) data .
  • Humidity : Control moisture levels (relative humidity <60%) to avoid deliquescence, which alters solubility and reactivity .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

Methodological Answer:

  • Binding Modes : The compound acts as a polydentate ligand via its carboxylate (–COO⁻) and ether (–O–) groups. It can form mononuclear or polynuclear complexes with transition metals (e.g., Cu²⁺, Gd³⁺) and rare-earth ions (e.g., La³⁺) .
  • Experimental Design :
    • Molar Ratio Studies : Vary the metal-to-ligand ratio (1:1 to 1:3) in aqueous or ethanolic solutions to optimize complex formation.
    • Magnetic Susceptibility : For paramagnetic complexes (e.g., Cu²⁺), use SQUID magnetometry to analyze field-induced out-of-phase signals, as demonstrated in Cu-Gd heterometallic systems .

Q. What advanced analytical techniques are suitable for detecting impurities like bis(2-ethylhexyl)maleate in this compound?

Methodological Answer:

  • HPLC Method :

    • Column : Zorbax XDB-C18 Rapid Resolution (L1 phase) .
    • Mobile Phase : Ethanol/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA).
    • Detection : UV at 254 nm. Bis(2-ethylhexyl)maleate elutes at ~1.5 min, while the parent compound elutes earlier (~0.4 min) .
  • Validation : Calculate impurity levels using the formula:

    \text{% Impurity} = \frac{5C}{W} \left( \frac{r_U}{r_S} \right)

    where CC = standard concentration, WW = sample weight, and rU/rSr_U/r_S = peak response ratio .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Controlled Replication : Reproduce studies under standardized conditions (pH 7.5, 25°C, inert atmosphere) to isolate variables like humidity or light exposure .
  • Comparative Spectroscopy : Use time-resolved IR or Raman spectroscopy to track degradation pathways (e.g., ester hydrolysis or carboxylate decarboxylation) .
  • Statistical Analysis : Apply ANOVA to compare datasets from conflicting studies, ensuring sample homogeneity and instrument calibration .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity (e.g., ethanol vs. methanol) to improve yield (>85%) .
  • Complexation Studies : Pair with molar conductance measurements to assess electrolyte behavior in solution (e.g., 1:2 electrolytes for dipotassium salts) .
  • Safety Protocols : Handle the compound in fume hoods due to its corrosive nature (Risk Phrase R34) .

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